Product packaging for 2-(Chloromethyl)nicotinaldehyde(Cat. No.:CAS No. 1196154-27-4)

2-(Chloromethyl)nicotinaldehyde

Cat. No.: B13347081
CAS No.: 1196154-27-4
M. Wt: 155.58 g/mol
InChI Key: PPMHZGQLUWMCDB-UHFFFAOYSA-N
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Description

2-(Chloromethyl)nicotinaldehyde is a high-purity chemical reagent designed for advanced research and development applications. This compound features two distinct and reactive functional groups—an aldehyde and a chloromethyl substituent on a pyridine ring—making it a valuable bifunctional scaffold in organic synthesis . Its primary research value lies in its versatility as a key intermediate for constructing complex molecules, particularly in medicinal chemistry and materials science. The chloromethyl group is highly effective in nucleophilic substitution reactions (SN2), enabling the introduction of the nicotinaldehyde moiety into various molecular architectures . Concurrently, the aldehyde group is readily available for condensation reactions, such as forming imines or serving as a precursor to heterocycles. This dual reactivity allows researchers to efficiently create diverse libraries of compounds, including specialized ligands, functionalized polymers, and potential pharmacologically active agents targeting a range of diseases. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO B13347081 2-(Chloromethyl)nicotinaldehyde CAS No. 1196154-27-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1196154-27-4

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

2-(chloromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C7H6ClNO/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H,4H2

InChI Key

PPMHZGQLUWMCDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCl)C=O

Origin of Product

United States

Synthetic Methodologies for 2 Chloromethyl Nicotinaldehyde

Precursor-Based Synthesis Routes

The most common strategies for synthesizing 2-(chloromethyl)nicotinaldehyde rely on the chemical modification of suitably substituted pyridine (B92270) precursors. These methods leverage established chemical transformations to build the target molecule step-by-step.

One prominent pathway begins with 2-chloronicotinic acid. This approach involves a two-step sequence to form the aldehyde functionality. First, the carboxylic acid group of 2-chloronicotinic acid is reduced to an alcohol, yielding 2-chloronicotinic alcohol. google.compatsnap.com This intermediate is then oxidized to produce 2-chloronicotinaldehyde (B135284). google.compatsnap.com

The reduction of 2-chloronicotinic acid is typically achieved using reagents like sodium borohydride (B1222165) in combination with boron trifluoride etherate. google.compatsnap.com The subsequent oxidation of the resulting 2-chloronicotinic alcohol to 2-chloronicotinaldehyde can be carried out using an oxidizing agent such as manganese dioxide. google.compatsnap.com A patent describes obtaining 2-chloronicotinaldehyde with a yield of 86.6% and a purity of 99.1% using this oxidation step. google.com Further transformation to the target this compound would then require a subsequent chlorination of the methyl group at the 2-position.

Table 1: Synthesis of 2-Chloronicotinaldehyde from 2-Chloronicotinic Acid

Step Reagents Product Yield Purity Source
Reduction 2-Chloronicotinic Acid, Sodium Borohydride, Boron Trifluoride Etherate 2-Chloronicotinic Alcohol Not specified Not specified google.compatsnap.com

| Oxidation | 2-Chloronicotinic Alcohol, Manganese Dioxide | 2-Chloronicotinaldehyde | 86.6% - 88.2% | 98.3% - 99.1% | google.com |

Note: The table outlines the synthesis of an immediate precursor. The final conversion to this compound would require an additional step.

Another synthetic approach can start from 2-pyridinemethanol (B130429) or its precursors. For instance, 2-methylpyridine (B31789) can be converted into 2-chloromethylpyridine through chlorination. google.com This intermediate can then be hydrolyzed under alkaline conditions to yield 2-pyridinemethanol. google.com The subsequent oxidation of 2-pyridinemethanol using a system like sodium hypochlorite (B82951) with TEMPO and potassium bromide as catalysts produces 2-pyridine carboxaldehyde. google.com While this sequence builds the aldehyde, it would require additional steps to introduce the chloro-substituent at the 2-position of the pyridine ring to arrive at the final desired product.

The direct chlorination of a methyl group on a pyridine ring is a fundamental method for creating the chloromethyl group. The side-chain chlorination of alkyl pyridines, such as 2-methyl pyridine, can be achieved using gaseous chlorine. google.com The reaction conditions, particularly the molar ratio of chlorine to the pyridine substrate, significantly influence the product distribution, yielding mono-, di-, and trichlorinated products. google.com

For precursors that already contain a chlorine atom on the ring, such as 2-chloro-methylpyridine, side-chain chlorination can be performed to produce 2-chloro-monochloromethylpyridine. googleapis.com This reaction can be complicated by the formation of hydrogen chloride, which reacts with the basic nitrogen of the pyridine ring to form a hydrochloride salt. This salt is less reactive towards further chlorination. googleapis.com To mitigate this, the reaction can be carried out with the addition of a basic solution to neutralize the hydrogen chloride, maintaining a pH between 0.5 and 3 to allow the chlorination to proceed. googleapis.com

Table 2: Effect of Chlorine Ratio on Chlorination of 2-Methyl Pyridine

Molar Ratio (Chlorine : 2-Methyl Pyridine) Product Composition Source
Slightly > 1:1 Maximum yield of chlorinated-methyl pyridines google.com
2:1 57.5% monochloromethyl pyridine, 10.5% dichloro product, 32% trichloro product google.com

| 0.5:1 | Increased proportion of dichloro product (34%), decreased trichloro product (13.5%) | google.com |

Strategic Functionalization of Pyridine Rings

Achieving the desired substitution pattern in polysubstituted pyridines requires careful strategic planning, particularly concerning the order of reactions and the use of directing groups.

The regioselective synthesis of this compound is a significant challenge due to the need to control the positions of two different functional groups. The direct, position-selective functionalization of the pyridine ring can be difficult, often leading to mixtures of isomers. nih.gov

A key strategy to overcome this is to start with a precursor where one of the functional groups or a precursor to it is already in the correct position. For example, beginning the synthesis with 2-chloronicotinic acid, as detailed in section 2.1.1, definitively places the chloro group at the 2-position and the eventual aldehyde at the 3-position. google.compatsnap.com Similarly, starting with a 2-chloro-3-methylpyridine (B94477) derivative and then performing a side-chain chlorination would also ensure the correct arrangement of the chloro and chloromethyl groups, followed by a final step to introduce the aldehyde. The challenge of regioselectivity is often addressed by the choice of starting material rather than by attempting to control the selectivity of reactions on an unsubstituted pyridine ring.

Process Optimization and Scalability Studies for Research Applications

For this compound to be a viable intermediate, its synthesis must be efficient and scalable for research needs. Process optimization focuses on improving yields, reducing waste, and ensuring the process can be scaled up from the bench. dcu.ieresearchgate.net

The successful development of a bench-scale synthetic route is a critical step towards scalability. dcu.ie This involves addressing challenges such as low yields or the formation of unexpected byproducts. dcu.ie Furthermore, achieving a successful gram-scale synthesis demonstrates the potential for the method to be used for producing larger quantities of the material for extensive research. rsc.org

Reactivity and Transformation Pathways of 2 Chloromethyl Nicotinaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group is a primary site for various chemical reactions, including nucleophilic additions and redox processes.

The aldehyde functional group in 2-(chloromethyl)nicotinaldehyde is susceptible to nucleophilic attack. Nucleophiles, which are electron-rich species, are attracted to the electron-deficient carbonyl carbon. youtube.com This can lead to the formation of a variety of addition products. For instance, in the presence of a cyanide ion (CN-), a nucleophilic addition can occur to form a hydroxynitrile. youtube.com

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are also common for aldehydes. These reactions can be catalyzed by either acid or base. For example, this compound can undergo condensation with other carbonyl-containing compounds, such as 2-acetylpyridine, in the presence of a base to yield more complex structures. rsc.org

A significant application of the aldehyde's reactivity is in reductive amination. This process involves the initial reaction of the aldehyde with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, respectively. openstax.orgyoutube.com This intermediate is then reduced in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst to form a new amine. openstax.orglibretexts.org This method provides a direct route to synthesizing primary, secondary, or tertiary amines. youtube.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Reactant Reagent(s) Product Type
This compound KCN, H+ Hydroxynitrile
This compound, 2-Acetylpyridine Base Cyclohexanol derivative
This compound, NH₃ NaBH₄ or H₂/Catalyst Primary amine

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents can convert the aldehyde into a carboxylic acid. However, for more selective transformations that avoid oxidation of other parts of the molecule, milder reagents are often preferred.

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, 2-(chloromethyl)pyridin-3-yl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides. youtube.com LiAlH₄ is a more powerful reducing agent and can also reduce other functional groups if present. openstax.org

Table 2: Oxidation and Reduction of the Aldehyde Moiety

Starting Material Reagent Product
This compound Strong Oxidizing Agent 2-(Chloromethyl)nicotinic acid
This compound NaBH₄ or LiAlH₄ (2-(Chloromethyl)pyridin-3-yl)methanol

Reactions Involving the Chloromethyl Group

The chloromethyl group is a reactive site for nucleophilic substitution and elimination reactions.

The chlorine atom in the chloromethyl group is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack via an Sₙ2 mechanism. nih.gov This allows for the introduction of a wide variety of functional groups.

Formation of Amines: Reaction with ammonia or primary or secondary amines can lead to the formation of the corresponding primary, secondary, or tertiary amines. libretexts.org However, direct alkylation of ammonia can lead to overalkylation, producing a mixture of products. libretexts.org To achieve more controlled synthesis of primary amines, methods like the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as the nucleophile, can be employed. youtube.comlibretexts.org Another approach involves the use of an azide (B81097) ion (N₃⁻) as a nucleophile, followed by reduction of the resulting azide to a primary amine. libretexts.org

Formation of Ethers: Ethers can be synthesized via the Williamson ether synthesis, where an alkoxide ion acts as the nucleophile and displaces the chloride. youtube.comlibretexts.orgmasterorganicchemistry.com The alkoxide is typically prepared by treating an alcohol with a strong base like sodium hydride (NaH). libretexts.org

Formation of Thioethers: Similarly, thioethers (or sulfides) can be prepared by reacting this compound with a thiol or a thiolate salt. youtube.com The thiolate anion (RS⁻) is a potent nucleophile that readily displaces the chloride. youtube.com

Table 3: Nucleophilic Substitution Reactions at the Chloromethyl Group

Nucleophile Reagent(s) Product Functional Group
Ammonia (NH₃) - Primary Amine
Phthalimide anion KOH N-substituted Phthalimide (precursor to primary amine)
Sodium Azide (NaN₃) then LiAlH₄ Primary Amine
Alkoxide (RO⁻) Alcohol, NaH Ether
Thiolate (RS⁻) Thiol, Base Thioether

Under the influence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an exocyclic olefin. In this E2-type reaction, the base abstracts a proton from the carbon adjacent to the chloromethyl group, while simultaneously the chloride ion departs, leading to the formation of a carbon-carbon double bond. libretexts.orgyoutube.commasterorganicchemistry.com The choice of base and reaction conditions is crucial to favor elimination over substitution. libretexts.org The Zaitsev rule generally predicts that the more substituted alkene will be the major product. masterorganicchemistry.comlibretexts.org

Reactivity of the Pyridine (B92270) Heterocycle

The pyridine ring itself possesses distinct reactivity. The nitrogen atom imparts a degree of deactivation towards electrophilic substitution compared to benzene (B151609), and it also provides a site for reactions such as N-oxidation and quaternization. uoanbar.edu.iq

The nitrogen atom in the pyridine ring has a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. uoanbar.edu.iq It can be protonated by acids or alkylated to form pyridinium (B92312) salts. This basicity is weaker than that of aliphatic amines. uoanbar.edu.iq

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq When such reactions do occur, they typically proceed at the 3- and 5-positions. Conversely, the ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as these positions are more electron-deficient. uoanbar.edu.iq The presence of the chloromethyl and aldehyde groups, which are electron-withdrawing, will further influence the electron distribution and reactivity of the pyridine ring. nih.gov

Reactions at the Pyridine Nitrogen (e.g., N-Alkylation)

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character, making it susceptible to reactions with electrophiles, most notably alkylation. N-alkylation of the pyridine ring introduces a positive charge, significantly altering the electronic properties and reactivity of the heterocycle.

The N-alkylation of pyridines is a fundamental transformation, often serving as a method to functionalize the ring and enhance its reactivity towards subsequent reactions. In the case of this compound, N-alkylation would typically proceed by treatment with an alkylating agent, such as an alkyl halide or sulfate. This reaction leads to the formation of a pyridinium salt. The process is generally favored when using alkali salts of pyridones in polar aprotic solvents like DMF, which tends to promote N-alkylation over O-alkylation in analogous pyridone systems. nih.gov

The presence of the electron-withdrawing aldehyde and chloromethyl groups on the pyridine ring decreases the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted pyridine. Consequently, more forcing conditions or more reactive alkylating agents may be required to achieve efficient N-alkylation. Pyridine and similar aza-aromatic compounds can also act as hydrogen shuttles in transition-metal-free N-alkylation of amines with alcohols, a process known as the "borrowing hydrogen" methodology. rsc.org

A key consequence of N-alkylation is the heightened electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. The resulting N-alkylated pyridinium salt can be a key intermediate for further transformations.

Table 1: N-Alkylation of Pyridine Derivatives - General Conditions

Alkylating Agent Solvent General Outcome Reference
Alkyl Halides (e.g., CH₃I) DMF, Acetonitrile Formation of N-alkylated pyridinium salt nih.gov
Diethyl 2-bromomalonate Acetonitrile N-alkylation with functionalized alkyl group

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

Aromatic substitution reactions are key to modifying the pyridine core. However, the pyridine ring's electronic nature dictates a strong preference for nucleophilic substitution over electrophilic substitution.

Electrophilic Aromatic Substitution (SEAr)

Direct electrophilic aromatic substitution on a pyridine ring is an inherently difficult reaction. wikipedia.org The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. This deactivation is analogous to that seen in nitrobenzene. The reaction is further impeded because under the acidic conditions required for many SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium ion. masterorganicchemistry.comdalalinstitute.com This positive charge further deactivates the ring, making it extremely resistant to electrophilic attack.

For this compound, the presence of two additional electron-withdrawing groups (aldehyde and chloromethyl) further deactivates the ring, making SEAr even less feasible. A potential strategy to enable electrophilic substitution is the initial conversion of the pyridine to a pyridine-N-oxide. wikipedia.org The N-oxide is an activated substrate that can undergo electrophilic substitution more readily than pyridine itself, after which the N-oxide can be reduced back to the substituted pyridine.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to its inertness toward electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com This is particularly true for pyridines bearing good leaving groups at the C2 or C4 positions. While this compound does not have a halide directly attached to the ring, the strong electron-withdrawing effects of the aldehyde and chloromethyl substituents enhance the ring's electrophilicity, making it susceptible to attack by strong nucleophiles.

SNAr reactions on pyridinium ions are well-documented. nih.gov The formation of an N-alkylated pyridinium salt from this compound would create an excellent substrate for SNAr. In these activated systems, nucleophiles such as amines, thiols, or alkoxides can displace a leaving group (like a halide) from the ring. youtube.comchemrxiv.org The mechanism typically involves the formation of a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. youtube.com The reactivity for such reactions is enhanced by electron-withdrawing groups that can stabilize the anionic intermediate. nih.gov

Table 2: Comparison of Aromatic Substitution on the Pyridine Ring

Reaction Type Reactivity of Pyridine Ring Influence of Substituents (-CHO, -CH₂Cl) Typical Conditions Reference
Electrophilic (SEAr) Highly deactivated Further deactivation, making reaction very difficult Strong acid, high temperature; often requires N-oxide activation wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

| Nucleophilic (SNAr) | Activated (electron-deficient) | Further activation, increasing susceptibility to nucleophilic attack | Strong nucleophile (e.g., NaOMe, R₂NH, RS⁻), often requires a leaving group on the ring or N-alkylation | youtube.comyoutube.comnih.gov |

Cascade and Multicomponent Reactions Utilizing Multiple Reactive Sites

Cascade reactions, also known as domino or tandem reactions, involve two or more consecutive transformations where the product of the first step becomes the substrate for the next, all performed in a single pot under one set of conditions. mdpi.combaranlab.org Multicomponent reactions (MCRs) are similar in that three or more reactants are combined in a one-pot synthesis to form a product that incorporates structural features from each of the starting materials. nih.govyoutube.com

The trifunctional nature of this compound makes it an ideal substrate for the design of novel cascade and multicomponent reactions. The aldehyde, chloromethyl, and pyridine nitrogen sites can react in a programmed sequence with various reagents.

For instance, a plausible MCR could involve the reaction of this compound, an amine, and an isocyanide (a Passerini or Ugi-type reaction). The aldehyde would first react with the amine to form a Schiff base (iminium ion), which is then attacked by the isocyanide and a nucleophile. The chloromethyl group or the pyridine nitrogen could then be involved in a subsequent intramolecular cyclization step, leading to complex heterocyclic scaffolds. Aromatic aldehydes are common components in MCRs, often undergoing initial condensation to form a reactive intermediate that is then trapped by other components. nih.gov

A potential cascade sequence could be initiated by a selective reaction at one site, which then triggers a subsequent transformation at another. For example:

Initial Aldehyde Reaction: A Knoevenagel condensation of the aldehyde with a C-H acid (e.g., malononitrile).

Intramolecular Cyclization: The resulting vinylogous system could undergo an intramolecular SN2 reaction, where a nucleophilic center on the newly added fragment attacks the chloromethyl group, forming a new ring.

Table 3: Hypothetical Multicomponent Reaction with this compound

Reaction Type Component 1 Component 2 Component 3 Potential Reactive Sites Utilized Potential Product Class Reference for Principle
Ugi-type MCR This compound Primary Amine (R-NH₂) Isocyanide (R'-NC) Aldehyde, Chloromethyl Highly substituted, fused pyridinium heterocycles youtube.comchemrxiv.org

Mechanistic Investigations of 2 Chloromethyl Nicotinaldehyde Transformations

Kinetic Studies and Reaction Rate Analysis

No experimental or theoretical data on the kinetic studies or reaction rate analysis for transformations involving 2-(Chloromethyl)nicotinaldehyde have been reported. Such studies would be essential to understand the factors influencing the speed of its reactions, such as nucleophilic substitution at the chloromethyl group or reactions involving the aldehyde functionality.

Elucidation of Reaction Intermediates

There is no available information detailing the elucidation of reaction intermediates in transformations of this compound. Mechanistic pathways could potentially involve intermediates such as carbocations from the heterolysis of the C-Cl bond, or various adducts formed at the aldehyde group, but these have not been experimentally observed or computationally predicted for this specific molecule.

Transition State Analysis and Reaction Pathway Mapping

A transition state analysis for any reaction of this compound is not present in the current literature. This type of analysis, typically performed using computational quantum chemistry methods, would provide critical insights into the energy barriers and geometries of the transition states, thereby mapping the most likely reaction pathways. While general methodologies for such analyses are well-established, they have not been applied to this compound.

Role of Catalysis in Enhancing Reactivity and Selectivity

While catalysis is a cornerstone of modern organic synthesis, specific applications of homogeneous, heterogeneous, or organocatalysis to enhance the reactivity and selectivity of this compound have not been documented. Research in this area would be novel and could explore, for instance, phase-transfer catalysis for substitution reactions or organocatalytic activation of the aldehyde group.

Homogeneous Catalysis

There are no reports on the use of soluble catalysts, such as transition metal complexes, to mediate reactions of this compound.

Heterogeneous Catalysis

The use of solid-supported catalysts for transformations involving this compound has not been described in the literature.

Organocatalysis

There is no information available on the application of small organic molecules as catalysts for reactions with this compound.

Solvent Effects and Medium Influence on Reaction Mechanisms

The key reactive site in this compound is the chloromethyl group, which is susceptible to nucleophilic attack. The reaction mechanism can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, and the solvent plays a crucial role in favoring one over the other.

Polar protic solvents , such as water, alcohols, and carboxylic acids, are capable of hydrogen bonding and possess high dielectric constants. These solvents are expected to favor an SN1-type mechanism for the transformation of this compound. This is because they can effectively solvate both the departing chloride anion (leaving group) and the potential carbocation intermediate that would form at the benzylic-like position. The stabilization of this carbocation intermediate by the solvent lowers the activation energy for the rate-determining step of the SN1 pathway. Furthermore, in solvolysis reactions where the solvent itself acts as the nucleophile, polar protic solvents are inherently present in high concentrations.

Polar aprotic solvents , such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), possess significant dipole moments but lack acidic protons for hydrogen bonding. These solvents are generally less effective at solvating anions compared to protic solvents. In the context of this compound transformations with an external nucleophile, polar aprotic solvents would likely favor an SN2 mechanism. By not strongly solvating the nucleophile, its reactivity is enhanced, facilitating a direct backside attack on the carbon atom of the chloromethyl group.

The influence of the solvent on the reaction mechanism of a hypothetical nucleophilic substitution on this compound is summarized in the interactive table below.

Solvent TypePredominant MechanismRationale
Polar ProticSN1Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding, lowering the activation energy for the unimolecular pathway.
Polar AproticSN2Solvates the cation but leaves the anion (nucleophile) relatively "naked" and more reactive for a bimolecular attack. Does not effectively stabilize a carbocation.
Non-polarGenerally slowReactants often have low solubility. Does not effectively stabilize charged intermediates or transition states for either SN1 or SN2 pathways.

It is also important to consider the electronic nature of the pyridine (B92270) ring itself. The electron-withdrawing character of the nitrogen atom and the aldehyde group can influence the stability of any potential carbocation intermediate, which would have an impact on the viability of an SN1 pathway.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly through the use of Density Functional Theory (DFT), offers powerful tools to investigate the reaction mechanisms of molecules like this compound at a molecular level. Although specific computational studies focused solely on this compound are not prominent in the literature, the established methodologies allow for a theoretical exploration of its reactivity.

A computational investigation into the transformation of this compound would typically involve the following steps:

Conformational Analysis: The first step is to determine the most stable ground-state geometry of the this compound molecule. This is crucial as different conformers may exhibit different reactivities.

Modeling Reaction Pathways: Both SN1 and SN2 reaction pathways can be modeled.

For the SN1 mechanism , the calculations would focus on the energy required to cleave the C-Cl bond to form the corresponding carbocation intermediate. The geometry and stability of this intermediate would be determined. Subsequently, the approach of a nucleophile to this carbocation and the formation of the final product would be modeled.

For the SN2 mechanism , the focus would be on locating the transition state for the concerted process where the nucleophile attacks the chloromethyl carbon while the chloride ion departs. The geometry and energy of this transition state are critical for determining the reaction barrier.

Solvent Modeling: To accurately reflect experimental conditions, solvent effects are incorporated into the calculations. This can be done using either implicit solvent models (where the solvent is treated as a continuous medium with a specific dielectric constant) or explicit solvent models (where individual solvent molecules are included in the calculation).

A hypothetical comparison of calculated activation energies for the hydrolysis of this compound via SN1 and SN2 pathways in a polar protic solvent is presented in the table below.

Mechanistic PathwayKey Species ModeledHypothetical Calculated Activation Energy (kcal/mol)
SN1This compound, Carbocation IntermediateLower
SN2Transition State ComplexHigher

These computational approaches provide a detailed, atomistic view of the reaction mechanism that can complement and guide experimental studies.

Derivatization Strategies and Synthesis of Advanced Scaffolds

Synthesis of Fused Heterocyclic Systems (e.g., Naphthyridines, Thienopyridines)

The structure of 2-(Chloromethyl)nicotinaldehyde is well-suited for the synthesis of fused heterocyclic systems like thienopyridines and naphthyridines, which are prominent motifs in pharmaceuticals and materials science.

Thienopyridines: The synthesis of thienopyridines often involves the cyclization of appropriately substituted pyridine (B92270) precursors. The Gewald reaction, a multicomponent reaction, is a classic method for constructing the thiophene (B33073) ring. In a potential application, the aldehyde group of this compound could be converted to a cyanomethyl group. The resulting 2-(chloromethyl)-3-(cyanomethyl)pyridine could then react with elemental sulfur and an amine to construct the fused thieno[2,3-b]pyridine (B153569) core.

Alternatively, established routes starting from 3-cyanopyridine-2(1H)-thiones can be adapted. scispace.com These precursors react with α-halo ketones or other electrophiles to build the fused thiophene ring. scispace.comnih.gov The functional groups of this compound allow for its conversion into such key intermediates. For example, the aldehyde could be transformed into a nitrile, and the chloromethyl group could be used to install a thiol or a group that facilitates ring closure. The Thorpe-Ziegler reaction is another key cyclization method for forming the thiophene ring fused to the pyridine. researchgate.net

Naphthyridines: Naphthyridines, isomers of phenanthroline, are composed of two fused pyridine rings. capes.gov.br The Friedländer annulation is a powerful method for their synthesis, typically involving the condensation of a 2-aminonicotinaldehyde with a compound containing an activated methylene (B1212753) group (e.g., a ketone or β-ketoester). The aldehyde of this compound can readily participate in such condensations. The chloromethyl group could be converted to an amino group, yielding 2-amino-3-(chloromethyl)pyridine, which could then react with a suitable carbonyl partner to build the second pyridine ring, forming a chloromethyl-substituted naphthyridine.

Table 1: Potential Synthetic Pathways to Fused Heterocycles

Target System Synthetic Strategy Role of this compound Key Reactions
Thieno[2,3-b]pyridine Gewald Reaction Precursor to a substituted pyridine Aldehyde-to-nitrile conversion, cyclization
Thieno[2,3-b]pyridine Thorpe-Ziegler Cyclization Precursor to a cyanopyridine derivative Nucleophilic substitution, intramolecular cyclization
Naphthyridine Friedländer Annulation Precursor to an aminopyridine Chloromethyl-to-amine conversion, condensation

Construction of Functionalized Pyridine Derivatives (e.g., with Trifluoromethyl Groups)

The introduction of trifluoromethyl (CF₃) groups into pyridine rings is of significant interest, particularly in the agrochemical and pharmaceutical industries, as the CF₃ group can enhance metabolic stability and binding affinity. jst.go.jpnih.gov Industrial methods for synthesizing trifluoromethylpyridines (TFMPs) often utilize chloromethylpyridine precursors. jst.go.jpnih.govgoogle.com

A common and robust method involves the exhaustive chlorination of a chloromethyl group to a trichloromethyl (CCl₃) group, followed by a halogen exchange (Halex) reaction using hydrogen fluoride (B91410) (HF) to yield the desired trifluoromethyl group. jst.go.jpnih.gov For example, 2-chloro-5-(chloromethyl)pyridine (B46043) is a known precursor for 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a key intermediate for several crop-protection products. jst.go.jpgoogle.comabertay.ac.uk This established industrial process is directly applicable to this compound. The aldehyde group would likely require protection (e.g., as an acetal) before the harsh chlorination and fluorination steps, followed by deprotection to yield the trifluoromethyl-substituted nicotinaldehyde.

Table 2: Synthesis of Trifluoromethyl-Substituted Nicotinaldehyde

Step Reaction Type Reactant(s) Intermediate/Product
1 Protection This compound, Ethylene Glycol 2-(2-(Chloromethyl)pyridin-3-yl)-1,3-dioxolane
2 Radical Chlorination Intermediate from Step 1, Chlorine (Cl₂) 2-(2-(Trichloromethyl)pyridin-3-yl)-1,3-dioxolane
3 Halogen Exchange Intermediate from Step 2, Hydrogen Fluoride (HF) 2-(2-(Trifluoromethyl)pyridin-3-yl)-1,3-dioxolane
4 Deprotection Intermediate from Step 3, Acid/Water 2-(Trifluoromethyl)nicotinaldehyde

Application as a Building Block for Complex Organic Architectures

Organic building blocks are relatively simple molecules that serve as foundational units for the construction of larger, more complex structures. ekb.eg Bifunctional molecules like this compound are particularly valuable as they allow for the stepwise or convergent assembly of complex organic architectures. The presence of two chemically distinct reactive sites—the electrophilic chloromethyl group and the versatile aldehyde—enables its use in a variety of synthetic strategies.

The utility of such scaffolds is evident in the synthesis of modern pharmaceuticals. For instance, a related compound, 6-(Trifluoromethyl)nicotinaldehyde, serves as a key building block in a novel synthetic route to Pexidartinib, a kinase inhibitor approved for therapeutic use. jst.go.jpnih.gov This demonstrates the value of the nicotinaldehyde framework in constructing complex, biologically active molecules. Similarly, this compound can be employed as a starting point for synthesizing libraries of compounds for drug discovery. The aldehyde can be transformed via reactions like Wittig, Grignard, or reductive amination, while the chloromethyl group can be used to connect to other fragments via nucleophilic substitution, for example, by phenols, thiols, or amines. This dual functionality allows for the rapid generation of molecular diversity around a central pyridine core.

Development of Ligands and Reagents for Synthetic Methodologies

Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and catalysis due to the ability of the nitrogen lone pair to coordinate strongly to metal ions. wikipedia.org this compound is an excellent precursor for the synthesis of custom ligands.

The aldehyde functionality is readily converted into an imine through condensation with a primary amine, yielding a class of ligands known as iminopyridines. These are versatile bidentate ligands, coordinating to a metal center through both the pyridine nitrogen and the imine nitrogen. The electronic and steric properties of the resulting metal complex can be fine-tuned by varying the substituent on the amine. nih.gov The chloromethyl group can either be retained as a reactive handle for further functionalization of the complex or be modified prior to complexation.

For example, reacting this compound with aniline (B41778) would produce N-(phenyl)-1-(2-(chloromethyl)pyridin-3-yl)methanimine. This ligand could then be complexed with transition metals like palladium, copper, or nickel. Such complexes have potential applications as catalysts in cross-coupling reactions, such as the Heck or Suzuki reactions, analogous to known palladium complexes with pyridyl-ketone ligands. nih.gov

Table 3: Examples of Ligands Derived from this compound

Amine Reactant Ligand Type Potential Coordination Mode
Aniline Iminopyridine Bidentate (Npyridine, Nimine)
2,6-Diisopropylaniline Bulky Iminopyridine Bidentate (Npyridine, Nimine)
2-Aminoethanol Iminopyridine with hydroxyl Tridentate (Npyridine, Nimine, Ohydroxyl)
Ethylenediamine (1 equiv.) Bis(iminopyridine) Tetradentate (Npyridine, Nimine, N'imine, N'pyridine)

Advanced Spectroscopic and Computational Characterization in Research Contexts

Application of Advanced NMR Spectroscopy for Structural Elucidation of Complex Products and Intermediates

Advanced one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the complete structural assignment of 2-(Chloromethyl)nicotinaldehyde and its reaction products. Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a detailed connectivity map of the molecule.

In a typical analysis, the ¹H NMR spectrum of this compound would reveal distinct signals for the aromatic protons on the pyridine (B92270) ring, the aldehyde proton, and the chloromethyl protons. The chemical shifts and coupling patterns of the aromatic protons are characteristic of a 1,2,3-trisubstituted benzene (B151609) ring system. The aldehyde proton would appear as a singlet at a downfield chemical shift, typically around 10 ppm, while the chloromethyl protons would also present as a singlet, but at a much more upfield position.

2D NMR experiments are then employed to confirm the assignments. A COSY experiment would show correlations between adjacent protons on the pyridine ring, confirming their connectivity. sdsu.edu The HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals. nih.govemerypharma.com For instance, the signal for the chloromethyl protons in the ¹H spectrum would correlate with the signal for the chloromethyl carbon in the ¹³C spectrum.

Illustrative NMR Data for this compound:

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
Aldehyde (-CHO)~10.1 (s, 1H)~192.0C2, C3
Chloromethyl (-CH₂Cl)~4.8 (s, 2H)~45.0C2, C3, Aldehyde C
Pyridine H4~8.0 (dd, 1H)~125.0C2, C5, C6
Pyridine H5~7.5 (t, 1H)~137.0C3, C4, C6
Pyridine H6~8.8 (d, 1H)~153.0C2, C4, C5
Pyridine C2-~150.0-
Pyridine C3-~132.0-

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used for the rapid monitoring of chemical reactions involving this compound and for the confirmation of the molecular weight of the resulting products. purdue.edu Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed to generate gas-phase ions of the analytes, which are then separated based on their mass-to-charge ratio (m/z).

During a reaction, small aliquots of the reaction mixture can be periodically withdrawn, diluted, and injected into the mass spectrometer. This allows for the real-time tracking of the disappearance of the starting material, this compound, and the appearance of the desired product. The high sensitivity of MS allows for the detection of even trace amounts of intermediates and byproducts, providing valuable insights into the reaction mechanism.

Once the reaction is complete, high-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the product with high accuracy. This allows for the calculation of the elemental composition, which, in conjunction with NMR data, provides definitive confirmation of the product's identity. For example, in the synthesis of a derivative where the chlorine atom is substituted by a nucleophile, the mass spectrum would show a peak corresponding to the molecular weight of the new product, confirming the success of the substitution reaction.

Example of Mass Spectrometry Data:

CompoundIonization Mode[M+H]⁺ (m/z)
This compoundESI+156.0160
Example Product (e.g., substitution with morpholine)ESI+221.1128

X-ray Crystallography for Solid-State Structure Determination of Derivatives

This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the physical properties of the compound, including its melting point and solubility. Furthermore, for biologically active derivatives, the solid-state structure can provide insights into the molecule's shape and how it might interact with its biological target. The detailed structural parameters obtained from X-ray crystallography also serve as a valuable benchmark for validating the results of computational modeling studies.

Hypothetical Crystallographic Data for a Derivative of this compound:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)12.3
c (Å)15.1
α (°)90
β (°)90
γ (°)90

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and conformational preferences of molecules like this compound. nih.gov These calculations can provide valuable information that complements experimental data and helps in the interpretation of spectroscopic results.

By performing geometry optimization calculations, the most stable conformation of the molecule can be predicted. lumenlearning.comlibretexts.org For this compound, this would involve determining the preferred orientation of the aldehyde and chloromethyl groups relative to the pyridine ring. The calculated rotational barriers around the single bonds connecting these substituents to the ring can provide insights into the molecule's flexibility.

Furthermore, DFT calculations can be used to predict various molecular properties, including:

Molecular orbital energies (HOMO and LUMO): These are important for understanding the molecule's reactivity and its behavior in charge-transfer processes.

Electrostatic potential maps: These maps visualize the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

NMR chemical shifts and coupling constants: Calculated NMR parameters can be compared with experimental data to aid in the assignment of complex spectra.

Vibrational frequencies: These can be correlated with the peaks observed in the infrared (IR) spectrum.

Representative Calculated Properties for this compound (DFT/B3LYP/6-31G):*

PropertyCalculated Value
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
Dipole Moment3.5 D
Rotational Barrier (C-CHO)~5 kcal/mol
Rotational Barrier (C-CH₂Cl)~2 kcal/mol

These computational studies provide a deeper understanding of the intrinsic properties of this compound, which is essential for predicting its chemical behavior and for the rational design of new derivatives with desired properties.

Future Research Directions and Emerging Methodologies

Integration with Sustainable Chemistry Principles (e.g., Green Solvents, Atom Economy)

A primary focus of modern chemical synthesis is the integration of green chemistry principles to minimize environmental impact. sigmaaldrich.com This involves a holistic approach, from the choice of starting materials to the final waste products. For the synthesis involving 2-(Chloromethyl)nicotinaldehyde, this translates into a focus on improving atom economy and utilizing environmentally benign solvents.

Atom Economy: The concept of atom economy, a central pillar of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with poor atom economy generate significant waste. For instance, traditional multi-step syntheses of pyridine (B92270) derivatives often involve steps with low atom economy. orientjchem.org Future research will prioritize the design of synthetic pathways that maximize the incorporation of all starting materials into the final this compound structure or its derivatives, thereby reducing waste. A key strategy is the use of addition reactions and catalytic processes over stoichiometric reagents. primescholars.comorientjchem.org

Table 1: Hypothetical Atom Economy Comparison for a Chlorination Step

Metric Traditional Method (e.g., using SOCl₂) Greener Alternative (e.g., using TCCA*)
Reactants 2-(Hydroxymethyl)nicotinaldehyde, Thionyl Chloride (SOCl₂) 2-(Hydroxymethyl)nicotinaldehyde, Trichloroisocyanuric Acid (TCCA)
Desired Product This compound This compound
Byproducts Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) Cyanuric Acid
Atom Economy Lower Higher

*As an illustrative example of a safer, more atom-economical chlorinating agent compared to traditional reagents. orientjchem.org

Green Solvents: The choice of solvent is critical, as solvents constitute a major portion of the waste generated in chemical processes. Historically, syntheses of related compounds have employed halogenated solvents like chloroform. google.com Future methodologies will focus on replacing such hazardous solvents with greener alternatives. This includes exploring bio-based solvents, supercritical fluids, or even solvent-free reaction conditions, a technique known as mechanochemistry. researchgate.net The development of biodegradable ionic liquids with pyridinium (B92312) cations also presents a promising, albeit nascent, direction for designing reaction media that are both effective and environmentally friendly. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is fundamental to achieving efficient and selective chemical transformations. Research into novel catalytic systems for reactions involving this compound is aimed at improving yields, reducing reaction times, and enabling new types of chemical transformations.

Modified syntheses of related pyridine compounds have already demonstrated the benefits of using catalytic quantities of metals like Ruthenium (RuCl₃) for specific steps such as N-oxidation and deoxygenation, which avoids harsher, less efficient reagents. orientjchem.org Building on this, future work will likely explore a range of advanced catalytic strategies:

Encapsulated Nanoparticle Catalysts: To improve the stability and activity of metal catalysts, researchers are exploring their encapsulation within porous materials. For example, encapsulating copper nanoparticles has been shown to prevent their aggregation and enhance catalytic activity in hydrogenation reactions, a concept that could be adapted for transformations of the aldehyde or chloromethyl group in the target molecule. sciencedaily.com

Catalysts from Novel Precursors: The method of catalyst preparation significantly impacts its performance. Using techniques like supercritical antisolvent precipitation can lead to the formation of catalysts with improved phase purity and larger agglomerate size, which has been shown to boost productivity in oxidation reactions. rsc.org Applying such methods could yield more effective catalysts for the synthesis or modification of this compound.

Synthetic Metal and Organocatalysis: The field is expanding beyond traditional metal catalysts. Systems based on the redox properties of conductive polymers like polyaniline are emerging as novel synthetic metal catalysts for oxidation reactions. rsc.org These non-traditional systems could offer new pathways for selectively reacting with the functional groups of this compound.

Table 2: Emerging Catalytic Systems and Potential Applications

Catalytic System Principle Potential Application for this compound
Encapsulated Nanoparticles Stabilizes active catalytic sites, prevents aggregation. sciencedaily.com Selective hydrogenation of the aldehyde or substitution of the chloro group.
Novel Precursor Synthesis Controls catalyst morphology and phase purity. rsc.org Optimized oxidation or coupling reactions involving the pyridine core.
Redox-Active Polymers Utilizes reversible redox states for catalysis. rsc.org Dehydrogenative coupling or other novel oxidation reactions.

| Ruthenium Catalysis | Efficient N-oxidation and deoxygenation. orientjchem.org | Synthesis of pyridine N-oxide precursors. |

Application in Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry represents a significant technological advancement in chemical synthesis. mdpi.com Flow chemistry offers superior control over reaction parameters, enhanced heat transfer, and improved safety, which is particularly beneficial when dealing with reactive intermediates. durham.ac.ukeuropa.eu

Recent studies have already successfully employed continuous flow reactors for the synthesis of bioactive derivatives from the closely related compound 2-chloro-5-(chloromethyl)pyridine (B46043), demonstrating the feasibility and efficiency of this approach. researchgate.net For a reactive molecule like this compound, flow chemistry can minimize the formation of impurities and allow for the safe handling of potentially exothermic reactions.

Furthermore, flow systems are exceptionally well-suited for integration with automated synthesis platforms. durham.ac.uk These platforms combine robotics and software to perform multi-step syntheses with minimal human intervention. nih.govnih.gov An automated system can precisely control the introduction of reagents, manage reaction conditions, and even purify the product. Systems like the Synple automated synthesizer are designed to perform a wide range of transformations, including the formation of N-heterocycles from aldehydes, a reaction type for which this compound is a prime substrate. nih.govsigmaaldrich.com This convergence of flow chemistry and automation paves the way for high-throughput screening of reaction conditions and the rapid synthesis of derivative libraries for drug discovery and materials science.

Table 3: Comparison of Batch Processing vs. Continuous Flow Synthesis

Feature Batch Processing Continuous Flow Synthesis
Heat Transfer Limited, risk of hot spots Excellent, high surface-area-to-volume ratio. europa.eu
Safety Higher risk with hazardous reagents/reactions Improved safety due to small reaction volumes. durham.ac.uk
Scalability Often requires re-optimization More straightforward, "scaling out" by running longer.
Process Control Less precise Precise control over temperature, pressure, residence time.

| Automation | Difficult to fully automate | Readily integrated with automated platforms. durham.ac.uk |

Rational Design of Novel Transformations via Computational Approaches

Computational chemistry has become an indispensable tool for accelerating chemical research. Instead of relying solely on trial-and-error experimentation, computational approaches allow for the rational design of new synthetic routes and a deeper understanding of reaction mechanisms.

For this compound, these tools can be applied in several ways:

Predicting Reactivity and Selectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can model the electronic structure of the molecule to predict which sites are most reactive and under what conditions. This can guide the design of reactions to selectively target the aldehyde, the chloromethyl group, or the pyridine ring. DFT is also used to confirm the geometry of synthesized molecules. researchgate.net

Designing Novel Transformations: Computational models can simulate potential reaction pathways, allowing researchers to screen for novel transformations before attempting them in the lab. This can help identify new ways to build complex molecules from this compound.

Evaluating Sustainability: Computational tools are also being developed to assess the environmental footprint of a synthetic route. For example, algorithms can automatically calculate the atom economy of a reaction from its digital representation (e.g., reaction SMILES), providing a rapid metric for its "greenness". researchgate.net

Table 4: Application of Computational Approaches in Synthesis Design

Computational Method Application Relevance to this compound
Density Functional Theory (DFT) Elucidate electronic structure, predict reactivity, confirm molecular geometry. researchgate.net Rationalize regioselectivity of reactions; design selective transformations.
Reaction Pathway Modeling Simulate potential reaction mechanisms and transition states. Discover novel synthetic routes and predict potential byproducts.

| Automated Green Metrics | Calculate sustainability metrics like atom economy from reaction data. researchgate.net | Rapidly compare the environmental impact of different synthetic pathways. |

Q & A

Q. How to design experiments to assess the biological activity of this compound derivatives?

  • Protocols :
  • Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Covalent Binding Studies : Use mass spectrometry to identify adducts formed via chloromethyl-protein interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.